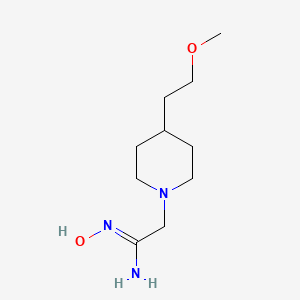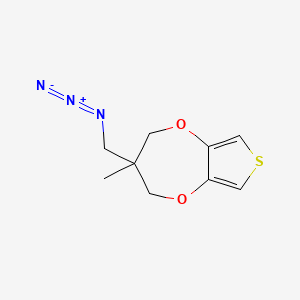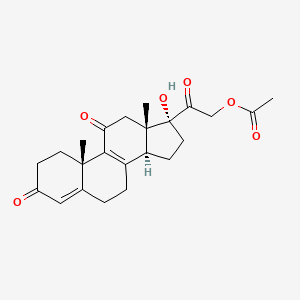
BemPPOX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of BemPPOX involves several steps, starting with the preparation of the oxadiazolone core. The synthetic route typically includes the following steps:
Formation of the Oxadiazolone Core: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazolone ring.
Alkylation: The oxadiazolone core is then alkylated using appropriate alkyl halides to introduce the alkoxy group.
Análisis De Reacciones Químicas
BemPPOX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the oxadiazolone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
BemPPOX has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of digestive lipases and the development of new inhibitors.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in obesity and related metabolic disorders.
Medicine: Explored for its potential use in developing new treatments for gastrointestinal diseases and conditions involving lipid digestion.
Mecanismo De Acción
BemPPOX exerts its effects by inhibiting digestive lipases, specifically dog gastric lipase and guinea pig pancreatic lipase related protein 2 . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This mechanism effectively reduces the digestion and absorption of dietary fats.
Comparación Con Compuestos Similares
BemPPOX is unique in its specific inhibition of digestive lipases. Similar compounds include:
Orlistat: A well-known lipase inhibitor used in the treatment of obesity.
Cetilistat: Another lipase inhibitor with a similar mechanism of action to Orlistat.
Lipstatin: A natural lipase inhibitor from which Orlistat is derived.
Compared to these compounds, this compound offers a more targeted inhibition of specific digestive lipases, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H20N2O5 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
3-(3-phenoxyphenyl)-5-(2-phenylmethoxyethoxy)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2 |
Clave InChI |
MNELGUVPZVFXCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOC2=NN(C(=O)O2)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)
![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)


![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)




![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)


![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)

